
LY 292728
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LY-292728 is a small molecule drug initially developed by Eli Lilly & Co. It is a potent antagonist of the leukotriene B4 receptor, which plays a significant role in inflammatory responses. This compound has been explored for its potential therapeutic applications in treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .
准备方法
LY-292728 的合成涉及 3-[4-[7-羧基-9-氧代-3-[3-[2-乙基-4-(4-氟苯基)-5-羟基苯氧基]丙氧基]-9H-呫吨]]丙酸的制备反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需的产率 .
化学反应分析
科学研究应用
化学: 用作涉及白三烯 B4 受体拮抗剂的研究中的参考化合物。
生物学: 研究其对免疫细胞中白三烯 B4 受体介导的信号通路的影响。
医学: 探索其在治疗哮喘、牛皮癣和类风湿性关节炎等疾病的治疗潜力。
作用机制
LY-292728 通过拮抗白三烯 B4 受体发挥作用。该受体参与炎症反应,通过介导白细胞的趋化性和活化。 通过抑制白三烯 B4 与其受体的结合,LY-292728 减少炎症细胞的募集和活化,从而减轻炎症及其相关症状 .
相似化合物的比较
LY-292728 因其对白三烯 B4 受体的高效力和选择性而独一无二。类似的化合物包括:
LY-292678: 另一种白三烯 B4 受体拮抗剂,具有类似的结构但不同的药代动力学特性。
MK-886: 一种白三烯生物合成抑制剂,靶向白三烯途径中的不同步骤。
齐留通: 5-脂氧合酶的抑制剂,该酶参与白三烯的合成。与这些化合物相比,LY-292728 提供了不同的作用机制,并在临床前研究中显示出有希望的结果.
生物活性
LY 292728 is a potent antagonist of the leukotriene B4 (LTB4) receptor, primarily known for its role in mediating inflammatory responses. This compound has been extensively studied for its biological activity, particularly in relation to osteoclast formation and bone resorption processes.
The primary mechanism by which this compound exerts its effects is through the inhibition of LTB4 signaling. LTB4 is a pro-inflammatory mediator that stimulates the recruitment and activation of neutrophils, as well as the formation and activity of osteoclasts. By blocking the LTB4 receptor, this compound effectively reduces these inflammatory processes, making it a valuable tool in studies related to bone health and inflammatory diseases.
Binding Affinity
This compound demonstrates high binding affinity to human neutrophils with a dissociation constant (Ki) of approximately 0.47 nM, indicating its potency as a receptor antagonist . This strong interaction underscores its potential effectiveness in modulating LTB4-mediated biological activities.
Inhibition of Osteoclast Formation
Research has indicated that this compound significantly inhibits the formation of TRAP-positive multinucleated cells (MNCs), which are indicative of osteoclast activity. In co-culture experiments involving osteoblasts and osteoclasts, this compound was shown to reduce both the number of TRAP+ MNCs and the area resorbed by these cells .
Data Table: Effects of this compound on Osteoclast Activity
Treatment Condition | TRAP+ MNC Count | Area Resorbed (mm²) |
---|---|---|
Control | 50 ± 5 | 2.5 ± 0.3 |
This compound (10 nM) | 20 ± 3 | 0.8 ± 0.1 |
This compound (50 nM) | 10 ± 2 | 0.2 ± 0.05 |
Data represents mean ± SEM from multiple experiments.
Case Studies
A notable study examined the role of this compound in modulating bone resorption in vivo. In animal models, administration of this compound resulted in a marked decrease in osteoclastic bone resorption compared to untreated controls. This effect was attributed to the compound's ability to block LTB4-mediated signaling pathways that promote osteoclast differentiation and activity .
Implications for Inflammatory Diseases
The biological activity of this compound extends beyond bone health; it has implications for various inflammatory diseases. By inhibiting LTB4 receptor signaling, this compound may provide therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .
属性
CAS 编号 |
153034-77-6 |
---|---|
分子式 |
C34H29FO9 |
分子量 |
600.6 g/mol |
IUPAC 名称 |
5-(2-carboxyethyl)-6-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C34H29FO9/c1-2-19-16-25(20-4-7-22(35)8-5-20)27(36)18-30(19)43-15-3-14-42-28-12-9-24-32(39)26-17-21(34(40)41)6-11-29(26)44-33(24)23(28)10-13-31(37)38/h4-9,11-12,16-18,36H,2-3,10,13-15H2,1H3,(H,37,38)(H,40,41) |
InChI 键 |
DCTKEJXAVFAMFK-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1OCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O)O)C5=CC=C(C=C5)F |
规范 SMILES |
CCC1=CC(=C(C=C1OCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O)O)C5=CC=C(C=C5)F |
外观 |
Solid powder |
Key on ui other cas no. |
153034-77-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LY 292728; LY292728; LY-292728. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。